![molecular formula C9H15F7N2O3S2 B2587332 N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid CAS No. 1384433-82-2](/img/structure/B2587332.png)
N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid is a useful research compound. Its molecular formula is C9H15F7N2O3S2 and its molecular weight is 396.34. The purity is usually 95%.
BenchChem offers high-quality N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, also known as triflic acid (TfOH), is a highly potent acid used in organic synthesis. Its applications include facilitating electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and the synthesis of carbo- and heterocyclic structures. TfOH's high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, which can be detected and studied using spectral methods such as NMR and IR spectroscopy. Its experimental simplicity and efficiency in promoting reactions make it a valuable reagent for synthesizing new organic compounds (Kazakova & Vasilyev, 2017).
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in various industrial and commercial applications. These chemicals are potential precursors to perfluoroalkyl acid (PFAA) compounds. Environmental and microbial degradation of these substances can lead to the formation of persistent and toxic perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding the biodegradability and environmental fate of these precursors is crucial for assessing their impact and regulating their use. Laboratory investigations on important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, are essential for bridging knowledge gaps and informing future biodegradation studies and ecotoxicological assessments (Liu & Avendaño, 2013).
Use of CF3SO2Cl in Organic Synthesis
Trifluoromethanesulfonyl chloride (CF3SO2Cl) is another compound related to trifluoromethanesulfonic acid, utilized in organic synthesis for the formation of various chemical bonds. It has been employed for trifluoromethylation, trifluoromethylsulfenylation, trifluoromethylsulfinylation, trifluoromethylsulfonylation, and chlorination. Its unique reactivity under reductive conditions, compared to the oxidative conditions required for its sodium salt counterpart, CF3SO2Na, and its exclusive ability for electrophilic chlorination, have been exploited in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoropropyl N,N'-diethylcarbamimidothioate;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F4N2S.CHF3O3S/c1-3-13-7(14-4-2)15-5-8(11,12)6(9)10;2-1(3,4)8(5,6)7/h6H,3-5H2,1-2H3,(H,13,14);(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWZOOKBLKCYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SCC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F7N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


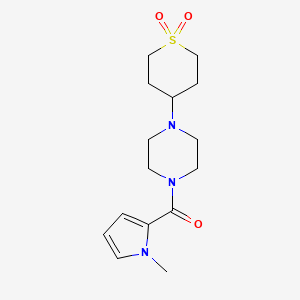
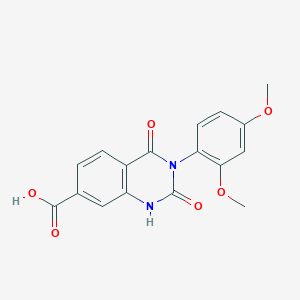
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)
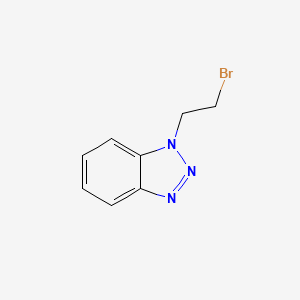
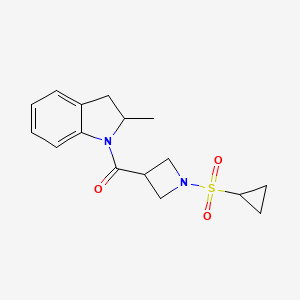


methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
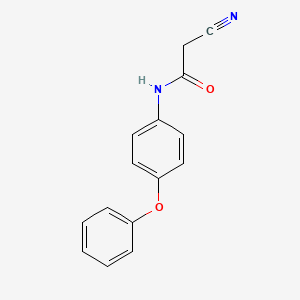


![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)